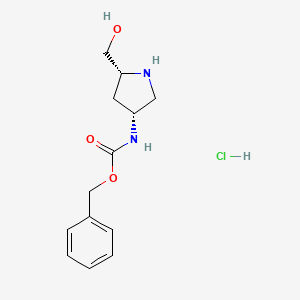

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (BHPC) is an organic compound that has been used in various scientific research applications. BHPC is a derivative of pyrrolidine, an organic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. BHPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride and its derivatives have been investigated for their potential as cholinesterase inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this class demonstrated moderate inhibitory effects against AChE and comparable or even superior activity against BChE compared to established inhibitors. This makes them potential candidates for the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease (Pizova et al., 2017).

Glycosidase Inhibition

The inhibition of glycosidases is another area where these compounds have shown promise. Specific derivatives have demonstrated significant inhibitory activity towards various glycosidases, indicating potential applications in the treatment of disorders related to glycosidase activity (Popowycz et al., 2004).

Synthesis of Bioactive Molecules

As intermediates in chemical synthesis, these compounds are invaluable in the production of various bioactive molecules. Their structural versatility allows for the synthesis of a wide range of compounds with potential pharmacological activities. The synthesis process typically involves multiple steps, including 1,3-dipolar cycloaddition reactions, highlighting the complex nature of synthesizing these molecules (Kotian et al., 2005).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. This helps in designing more effective and selective inhibitors by revealing crucial structural and physicochemical features necessary for binding and inhibition. Such studies are fundamental in drug design and development (Magar et al., 2021).

Catalysis

Some derivatives have been explored for their catalytic properties, particularly in intramolecular hydrofunctionalization reactions. This highlights their potential utility in synthetic organic chemistry for constructing complex molecular architectures, such as heterocycles, in a highly efficient and selective manner (Zhang et al., 2006).

Eigenschaften

IUPAC Name |

benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-MNMPKAIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662605 |

Source

|

| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217692-66-4 |

Source

|

| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B595089.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)